5-methyl-dCTP

Nucleotide Metabolism Cancer Epigenetics Enzymatic Hydrolysis

5-methyl-dCTP (5-methyl-2'-deoxycytidine-5'-triphosphate) is a chemically modified deoxynucleotide that mimics the naturally occurring epigenetic mark 5-methylcytosine. It serves as a direct substrate for DNA polymerases and methyltransferases, enabling the enzymatic synthesis of fully methylated DNA.

Molecular Formula C10H18N3O13P3
Molecular Weight 481.18 g/mol
CAS No. 22003-12-9
Cat. No. B1214780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-dCTP
CAS22003-12-9
Synonyms5-methyl deoxycytidine-5'-triphosphate
5-methyl deoxycytidine-triphosphate
5-methyl-2'-deoxycytidine 5'-triphosphate
5-methyl-dCTP
5-methyldeoxycytidine triphosphate
Molecular FormulaC10H18N3O13P3
Molecular Weight481.18 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
InChIKeyNGYHUCPPLJOZIX-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-methyl-dCTP (CAS 22003-12-9) for Epigenetic DNA Synthesis and Methylation Analysis


5-methyl-dCTP (5-methyl-2'-deoxycytidine-5'-triphosphate) is a chemically modified deoxynucleotide that mimics the naturally occurring epigenetic mark 5-methylcytosine. It serves as a direct substrate for DNA polymerases and methyltransferases, enabling the enzymatic synthesis of fully methylated DNA . Unlike standard dCTP, its C5-methyl group confers resistance to bisulfite-mediated deamination, a property exploited in methylation analysis workflows [1]. This compound is supplied as a high-purity sodium or triethylammonium salt solution (≥95% by HPLC) and is used in PCR, sequencing, and cellular incorporation studies [2].

Why dCTP and Other Modified Cytosine Analogs Cannot Replace 5-methyl-dCTP in Methylation-Sensitive Applications


Generic dCTP lacks the C5-methyl group and is fully susceptible to bisulfite conversion, rendering it useless for synthesizing methylation reference standards or protected adaptors [1]. Other cytosine analogs like 5-hydroxymethyl-dCTP, 5-bromo-dCTP, or 5-iodo-dCTP exhibit distinct enzymatic processing kinetics, divergent incorporation efficiencies, and altered substrate specificities for key hydrolytic enzymes such as DCTPP1 and Orf135 [2][3]. These differences translate to variable PCR amplification efficiency, differential metabolic stability in cellular contexts, and non-equivalent performance in bisulfite sequencing workflows. Consequently, substituting 5-methyl-dCTP with a structurally similar analog without empirical validation risks compromised data integrity, reduced assay sensitivity, and irreproducible epigenetic profiling [4].

Quantitative Differentiation of 5-methyl-dCTP from dCTP, 5-halogenated, and 5-hydroxymethyl Analogs


DCTPP1 Hydrolytic Preference: 5-methyl-dCTP Exhibits Lower Km and Higher Specificity than dCTP and Halogenated Analogs

Human DCTPP1 (dCTP pyrophosphatase 1) displays a distinct substrate preference for 5-methyl-dCTP over canonical dCTP and halogenated derivatives. The enzyme exhibits a lower Michaelis constant (Km) and higher catalytic efficiency (kcat/Km) for 5-methyl-dCTP compared to dCTP, 5-Br-dCTP, and 5-I-dCTP [1]. This indicates that 5-methyl-dCTP is more readily hydrolyzed by this cellular 'house-cleaning' enzyme, a property critical for maintaining genomic methylation fidelity.

Nucleotide Metabolism Cancer Epigenetics Enzymatic Hydrolysis

Orf135 Nudix Hydrolase Specificity: 5-methyl-dCTP is the Preferred Substrate with 16.7-fold Higher Catalytic Efficiency than dCTP

The E. coli Nudix hydrolase Orf135 demonstrates a remarkable preference for 5-methyl-dCTP over canonical pyrimidine triphosphates. The enzyme's catalytic efficiency (kcat/Km) for 5-methyl-dCTP is 301,000 M⁻¹ s⁻¹, which is 16.7-fold higher than for dCTP and 6.4-fold higher than for CTP [1]. This suggests a dedicated cellular mechanism for controlling 5-methyl-dCTP levels, underscoring its biological significance.

Nucleotide Pool Sanitation Bacterial Enzymology Substrate Specificity

DNA Polymerase Incorporation Efficiency: 5-methyl-dCTP Outperforms dCTP and 5-hydroxymethyl-dCTP with Klenow Fragment

In primer extension reactions using exonuclease-deficient Klenow fragment, 5-methyl-dCTP (5-MedCTP) is incorporated into synthetic DNA templates with significantly higher efficiency than either canonical dCTP or 5-hydroxymethyl-dCTP [1]. This enhanced substrate activity is not observed with all polymerases, making it a distinguishing feature for specific enzymatic synthesis workflows.

DNA Synthesis Primer Extension Epigenetic Probe Preparation

PCR Amplification Characteristics: 5-methyl-dCTP Requires Modified Cycling Parameters Compared to dCTP

When dCTP is fully replaced by 5-methyl-dCTP in PCR, some templates cannot be efficiently amplified by Taq or Vent polymerase using standard cycling parameters [1]. This block can be overcome by increasing the denaturation temperature to 100°C or adding dITP to destabilize m5dC:dG base pairs. This behavior contrasts sharply with dCTP and highlights the need for protocol optimization.

PCR Optimization Methylated DNA Amplification Taq Polymerase

Optimal Use Cases for 5-methyl-dCTP Driven by Differentiated Performance


Synthesis of Bisulfite-Resistant DNA Adaptors for Methylation Sequencing

5-methyl-dCTP is uniquely suited for constructing DNA adaptors that must survive bisulfite conversion. Substituting all cytosines in an adaptor sequence with 5-methyl-dCTP renders the entire adaptor resistant to deamination, enabling the use of a single primer set for subsequent amplification of both strands of bisulfite-treated DNA [1]. This application leverages the compound's resistance to bisulfite conversion, a property not shared by dCTP or other non-methylated analogs.

Enzymatic Generation of Fully Methylated DNA Probes for 5-hmC Pull-Down Assays

The efficient incorporation of 5-methyl-dCTP by Taq polymerase (under optimized conditions) allows for the PCR-based synthesis of defined, fully methylated DNA fragments. These fragments serve as methylation reference standards or as baits for pulling down 5-hydroxymethylcytosine (5-hmC) binding proteins from cellular lysates [2]. The use of 5-methyl-dCTP ensures complete and consistent methylation density across the probe, a critical factor for reproducible protein interaction studies.

Cellular Incorporation for Gene Silencing and Epigenetic Inheritance Studies

Treatment of permeabilized mammalian cells with 5-methyl-dCTP leads to its incorporation into genomic DNA, resulting in stable promoter methylation and heritable gene silencing [3]. This method provides a direct, enzyme-independent means to introduce methylated cytosines into living cells, enabling researchers to dissect the causal relationship between DNA methylation and gene expression without relying on methyltransferase overexpression or global demethylating agents.

Substrate for DCTPP1 and Orf135 Enzymatic Assays in Nucleotide Pool Metabolism Research

Given the distinct kinetic parameters of 5-methyl-dCTP for human DCTPP1 (Km = 85 µM) and bacterial Orf135 (kcat/Km = 301,000 M⁻¹ s⁻¹), this compound is the preferred substrate for characterizing these 'house-cleaning' hydrolases [4][5]. Using the correct methylated analog is essential for obtaining biologically relevant kinetic data, as substituting with dCTP or halogenated analogs would yield misleading substrate specificity profiles.

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